

Spectroscopic Profile of p-Menth-1-ene-3,6-diol: A Technical Guide

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Compound of Interest		
Compound Name:	p-Menth-1-ene-3,6-diol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-Menth-1-ene-3,6-diol**, a bicyclic monoterpenoid found in various plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

p-Menth-1-ene-3,6-diol (C₁₀H₁₈O₂) is a saturated monoterpene diol with a molecular weight of 170.25 g/mol . Its structure, featuring a cyclohexene ring with hydroxyl, methyl, and isopropyl substituents, allows for several stereoisomers. This guide focuses on the spectroscopic characterization of the naturally occurring stereoisomer, (+)-(3S,4S,6R)-6-hydroxypiperitol, which has been isolated from plants such as Chrysactinia mexicana. The elucidation of its spectral properties is crucial for its identification, quantification, and the exploration of its potential biological activities.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **p-Menth-1-ene-3,6-diol**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C-NMR Spectroscopic Data for (+)-(3S,4S,6R)-6-hydroxypiperitol

Carbon Atom	Chemical Shift (δ) in ppm	Multiplicity
C-1	135.03	S
C-2	128.89	d
C-3	67.38 or 65.89	d
C-4	40.66	d
C-5	28.98	t
C-6	65.89 or 67.38	d
C-7	15.98	q
C-8	24.89	d
C-9	20.03	q
C-10	19.52	q

Note: Data obtained in CDCl₃ at 75 MHz. The assignments for C-3 and C-6 are interchangeable based on the available data.

As of the latest literature review, detailed ¹H-NMR data for **p-Menth-1-ene-3,6-diol** has not been published in readily accessible formats.

Infrared (IR) Spectroscopy

Specific IR absorption data for **p-Menth-1-ene-3,6-diol** is not available in published literature. However, based on its functional groups (hydroxyl and alkene), the following characteristic absorption bands are expected:

- O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
- C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.



- C-H stretch (alkane): Medium to strong intensity bands just below 3000 cm⁻¹.
- C=C stretch: A medium intensity band around 1640-1680 cm⁻¹.
- C-O stretch: A strong intensity band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Detailed mass spectral data and fragmentation patterns for **p-Menth-1-ene-3,6-diol** are not currently available in the reviewed literature. For a molecule with the formula C₁₀H₁₈O₂, the nominal molecular ion peak [M]⁺ would be observed at m/z 170.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for monoterpenoids like **p-Menth-1-ene-3,6-diol**, based on standard laboratory practices.

Sample Preparation for NMR, IR, and MS

The isolation of **p-Menth-1-ene-3,6-diol** from its natural source, such as the aerial parts of Chrysactinia mexicana, typically involves the following steps:

- Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol.
- Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.
- Chromatography: The organic phase is subjected to repeated column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the pure compound.

NMR Spectroscopy

• Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of at least 300 MHz for ¹H and 75 MHz for ¹³C is suitable.



- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds like p-Menth-1-ene-3,6-diol.
- Procedure:
 - Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃.
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra at room temperature.
 - Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in ppm relative to the residual solvent peak.

IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Procedure:
 - Record a background spectrum of the clean salt plate.
 - Place the salt plate with the sample film in the spectrometer.
 - Acquire the sample spectrum. The data is typically presented as a plot of transmittance
 (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.
- Procedure (for GC-MS):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., hexane or ethyl acetate).

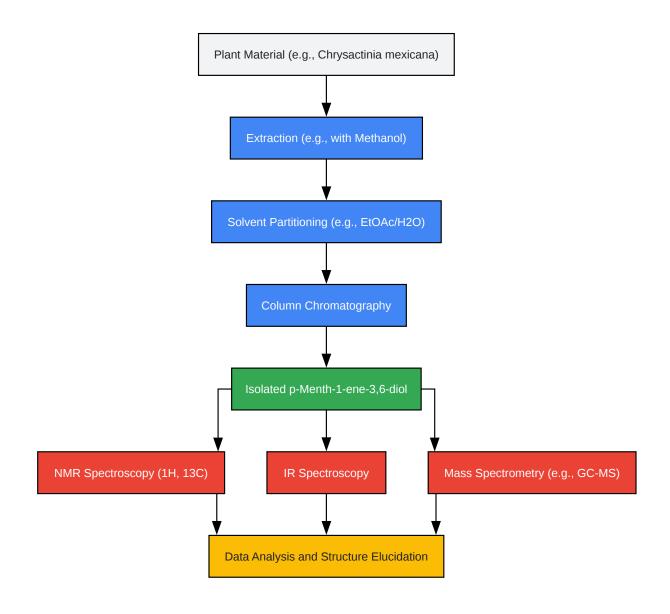


- Inject the solution into the GC, where the compound is vaporized and separated on a capillary column.
- The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact).
- The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **p-Menth-1-ene-3,6-diol**.





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